molecular formula C5H9NO2 B13053630 4-Hydroxy-3-methylpyrrolidin-2-one

4-Hydroxy-3-methylpyrrolidin-2-one

Cat. No.: B13053630
M. Wt: 115.13 g/mol
InChI Key: JWMIZDURURGFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylpyrrolidin-2-one (CAS 1824219-17-1) is a high-purity chemical compound offered for research and development purposes. This pyrrolidin-2-one derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) active agents . Pyrrolidone derivatives are extensively studied as serotonergic psychedelic agents for the potential treatment of various CNS disorders . Furthermore, compounds based on the pyrrolidone scaffold are widely recognized for their utility as penetration enhancers in topical and transdermal drug delivery systems, helping to improve the absorption of other therapeutic agents . Researchers also value this heterocyclic scaffold for its potential application in polymer science, such as in the synthesis of poly(N-vinyl pyrrolidone), which is used in gene delivery and the formulation of antibiotics and chemotherapeutic drugs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

4-hydroxy-3-methylpyrrolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-3-4(7)2-6-5(3)8/h3-4,7H,2H2,1H3,(H,6,8)

InChI Key

JWMIZDURURGFKU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CNC1=O)O

Origin of Product

United States

Preparation Methods

Amination and Cyclization of Functionalized Acyclic Substrates

One classical approach involves the amination of suitably functionalized acyclic precursors followed by cyclization to form the pyrrolidinone ring. This method typically starts with substrates such as malic acid derivatives or halo-substituted pyrrolidones, which undergo intramolecular cyclization under controlled conditions.

  • Process:
    • Reaction of malic acid with methylamine in a solvent like toluene or xylene
    • Heating to reflux to promote ring closure and water removal (dehydration)
    • Isolation of intermediate compounds such as 3-hydroxy-1-methylcyclobutanediamide before reduction
  • Advantages:
    • Solid intermediates facilitate purification
    • Good control over reaction parameters allows for improved yields and purity
  • Example Conditions:
    • Stirring at 15 °C for 0.5 h, then refluxing for 15–18 hours.

Oxidation of Pyrrolidine Derivatives

Another synthetic route is the selective oxidation of pyrrolidine or N-methylpyrrolidin-2-one derivatives to introduce the hydroxyl group at the 4-position.

  • Reagents:
    • Oxone (potassium peroxymonosulfate) is commonly used as a mild oxidant
  • Mechanism:
    • Oxidation occurs at the 4-position of the pyrrolidinone ring, converting a methylene or methyl group into a hydroxyl group
  • Considerations:
    • Reaction conditions such as temperature and solvent choice critically affect selectivity and yield
    • Post-oxidation purification is required to remove side products.

Ring Expansion of β-Lactams or Cyclopropylamides

Ring expansion techniques involve transforming smaller ring systems like β-lactams or cyclopropylamides into the desired five-membered pyrrolidinone ring with hydroxyl substitution.

  • Method:
    • Treatment of β-lactam derivatives with nucleophiles or under acidic/basic conditions to promote ring expansion
  • Outcome:
    • Formation of 4-hydroxy-3-methylpyrrolidin-2-one with control over stereochemistry
  • Challenges:
    • Requires precise reaction control to avoid overreaction or ring cleavage.

Reduction of Intermediate Compounds

Reduction steps are often employed to convert intermediate cyclic amides or lactams into the target compound.

  • Reducing Agents:
    • Lithium aluminum hydride (LiAlH₄) for strong reduction
    • Sodium borohydride (NaBH₄), potassium borohydride, or boron trifluoride-etherate complexes for milder conditions.
  • Procedure:
    • Reduction of ring-closed intermediates under inert atmosphere with temperature control
    • Quenching with acid and extraction to isolate the product
  • Benefits:
    • Improved safety and stability compared to older methods using red aluminum or borane reagents
    • Enhanced purity and yield of the final product.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Amination and Cyclization Malic acid, methylamine, toluene/xylene, reflux Solid intermediates, scalable Long reaction times (15-18 h) 60–75
Oxidation of Pyrrolidine Derivatives Oxone, controlled temperature Mild conditions, selective Requires careful control, side products 50–65
Ring Expansion of β-Lactams β-Lactams, nucleophiles, acidic/basic media Stereochemical control Complex reaction setup 40–60
Reduction of Intermediates LiAlH₄, NaBH₄, boron trifluoride complexes Safer reagents, high purity Requires inert atmosphere 70–80

Detailed Research Findings

  • A patented method outlines a two-step process involving ring closure of malic acid with methylamine, followed by reduction using sodium borohydride or boron trifluoride-ether complexes. This method improves safety by avoiding hazardous reagents and enhances scalability through crystallizable intermediates.

  • Oxidation using Oxone has been shown to specifically hydroxylate the 4-position on pyrrolidin-2-one rings, providing a straightforward route to 4-hydroxy derivatives. Optimization of solvent and temperature is critical to maximize selectivity and yield.

  • Research into ring expansion of β-lactams offers stereochemical advantages but requires careful reaction monitoring to prevent degradation or side reactions. This method is less commonly used industrially due to complexity.

  • Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are routinely employed to monitor reaction progress and assess product purity.

Scientific Research Applications

Cardiovascular Disorders

One of the most promising applications of 4-Hydroxy-3-methylpyrrolidin-2-one is in the treatment of cardiovascular disorders. Research has indicated that this compound acts as an agonist for the apelin receptor (APJ), which is implicated in heart failure and other cardiovascular diseases. The agonism of APJ has been shown to have cardioprotective effects, potentially improving outcomes for patients suffering from conditions such as heart failure and coronary artery disease .

Case Study:
A patent describes the synthesis and use of this compound derivatives as APJ receptor agonists, highlighting their potential role in developing new therapeutic agents for heart failure . The study emphasizes the need for compounds with improved pharmacokinetic profiles to enhance therapeutic efficacy.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antimicrobial agents .

Data Table: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Cancer Research

The compound has shown promise in cancer research, particularly in the development of new anti-cancer agents. Studies have indicated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Study:
A recent study investigated a series of compounds related to this compound, assessing their antiproliferative effects against human cancer cell lines such as MCF7 and HCT116. Results indicated that some derivatives exhibited significantly higher potency compared to standard chemotherapeutic agents like sunitinib and 5-fluorouracil .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for creating diverse chemical entities .

Data Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsYield (%)
N-acylationRoom Temperature, Solvent A85
AlkylationReflux, Solvent B75
CyclizationMicrowave Irradiation90

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-hydroxy-3-methylpyrrolidin-2-one but differ in substituent positions, functional groups, or stereochemistry:

Compound Key Structural Features Biological/Functional Relevance
3-Amino-1-hydroxy-pyrrolidin-2-one Amino group at C3, hydroxyl at C1 Investigated for safety in R&D no significant hazards reported .
(3S)-3-Hydroxy-1-methylpyrrolidin-2-one Hydroxyl at C3, methyl at C1 (S-configuration) Used in enantioselective synthesis; discontinued commercial availability due to limited applications .
1-Ethyl-2-methyl-3-hydroxy-pyridin-4-one Pyridinone core with ethyl and methyl substituents Studied for iron(III) chelation in bifunctional ligands; highlights substituent impact on metal binding .
(S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone Benzoyl and methoxy groups at C1 and C4 Rare compound with potential applications in complexation or drug delivery .
5-Methyl-2-pyrrolidone Methyl group at C5; no hydroxyl substituent Common solvent in industrial R&D low toxicity but limited bioactivity .

Functional Group Impact on Properties

  • Hydroxyl Position : The C4 hydroxyl in this compound enhances hydrogen-bonding capacity compared to C3-hydroxylated analogues (e.g., (3S)-3-hydroxy-1-methylpyrrolidin-2-one). This may improve solubility and target binding in biological systems .
  • In contrast, C1-methylated derivatives (e.g., (3S)-3-hydroxy-1-methylpyrrolidin-2-one) show reduced synthetic flexibility .
  • Aromatic Modifications: Compounds like 3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one () incorporate aromatic moieties, increasing lipophilicity and altering pharmacokinetic profiles compared to non-aromatic pyrrolidinones.

Biological Activity

4-Hydroxy-3-methylpyrrolidin-2-one (also known as 4-Hydroxy-3-methyl-2-pyrrolidinone or HMP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidinone structure, which contributes to its biological activity. The compound has been studied for its potential roles as an enzyme inhibitor and receptor modulator.

1. Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance:

  • Cholinesterase Inhibition : Studies indicate that HMP can inhibit human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmission regulation. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Activity

HMP has demonstrated antimicrobial properties against a range of pathogens. A study identified that derivatives of HMP showed significant activity against Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis infections .

3. Neuroprotective Effects

The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. Research indicates that HMP may enhance cognitive function by affecting cholinergic signaling pathways, thus providing a basis for its use in neurodegenerative disease therapies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The methyl group and hydroxyl group in HMP enhance binding affinity to target enzymes, leading to inhibition or modulation of their activity.
  • Receptor Modulation : HMP may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways related to cognition and metabolism .

Case Studies and Experimental Data

Several studies have explored the biological implications of HMP:

StudyFocusFindings
Cholinesterase InhibitionHMP inhibited AChE at IC50 values indicative of potential therapeutic use in Alzheimer's disease.
Antimicrobial ActivityDemonstrated significant inhibition of M. tuberculosis with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
Neuroprotective EffectsEnhanced cognitive performance in animal models through modulation of cholinergic pathways.

Q & A

Q. How can the synthesis of 4-Hydroxy-3-methylpyrrolidin-2-one be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:

  • Catalyst selection : Test acidic (e.g., HCl) or basic catalysts (e.g., NaOH) to stabilize intermediates, as seen in analogous pyrrolidinone syntheses .
  • Temperature control : Gradual heating (e.g., 50°C for 2–4 hours) can enhance reaction completion while minimizing side products .
  • Purification : Use recrystallization or column chromatography to isolate the compound, referencing protocols for structurally similar heterocycles .
  • Yield tracking : Monitor yields at each step using analytical techniques like HPLC or GC, as demonstrated in studies on related lactams .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydroxyl and methyl substituents. Compare chemical shifts with databases for pyrrolidinone derivatives .
  • X-ray Powder Diffraction (XRPD) : Analyze crystallinity and polymorphic forms, referencing peak intensity tables from analogous compounds (e.g., 4-substituted pyrrolidinones) .
  • Mass spectrometry : Validate molecular weight via ESI-MS, ensuring fragmentation patterns align with expected structural motifs .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in different solvents?

Methodological Answer:

  • Solvent modeling : Use density functional theory (DFT) to calculate solvation energies in polar (e.g., water) and non-polar solvents. Reference studies on pyrrolidinone solvation dynamics .
  • Reactivity surfaces : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites, as applied to similar lactams in drug design .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) .

Q. What strategies resolve contradictions in stability data for this compound under varying environmental conditions?

Methodological Answer:

  • Controlled stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) while monitoring pH and oxidation states .
  • Multi-technique analysis : Combine HPLC (purity), TGA (thermal stability), and IR (functional group integrity) to reconcile conflicting data .
  • Replicate conditions : Ensure experimental reproducibility by aligning protocols with established guidelines for hygroscopic compounds .

Q. How to design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Buffer systems : Test stability in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, sampling at intervals (e.g., 0, 24, 48 hours) .
  • Degradation kinetics : Use UV-Vis or LC-MS to quantify degradation products, applying first-order kinetics models .
  • Structural analysis : Perform NMR post-degradation to identify hydrolyzed fragments (e.g., ring-opened intermediates) .

Q. What methodological considerations are critical when assessing the biological activity of this compound in vitro?

Methodological Answer:

  • Solubility optimization : Prepare hydrochloride salts (if necessary) to enhance aqueous solubility, as seen in bioactive pyrrolidinone derivatives .
  • Dose-response assays : Use cell viability assays (e.g., MTT) with dose ranges (1–100 µM) and negative controls (e.g., DMSO vehicle) .
  • Mechanistic studies : Combine transcriptomics and molecular docking to identify protein targets, referencing kinase inhibition studies of related heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.